molecular formula C12H17NO3 B13856759 4-Butoxy-3-methoxybenzamide

4-Butoxy-3-methoxybenzamide

Cat. No.: B13856759
M. Wt: 223.27 g/mol
InChI Key: LXKGTUSZSYZDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-3-methoxybenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a butoxy group at the fourth position and a methoxy group at the third position on the benzene ring, with an amide functional group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-methoxybenzamide typically involves the reaction of 4-butoxy-3-methoxybenzoic acid with an appropriate amine under amide formation conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-butoxy-3-methoxybenzoic acid.

    Reduction: Formation of 4-butoxy-3-methoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Butoxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Butoxy-3-methoxybenzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzamide derivatives.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-butoxy-3-methoxybenzamide

InChI

InChI=1S/C12H17NO3/c1-3-4-7-16-10-6-5-9(12(13)14)8-11(10)15-2/h5-6,8H,3-4,7H2,1-2H3,(H2,13,14)

InChI Key

LXKGTUSZSYZDJE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.